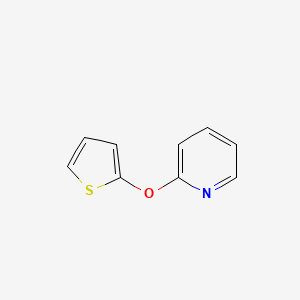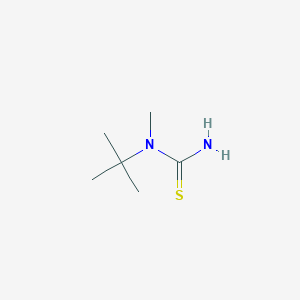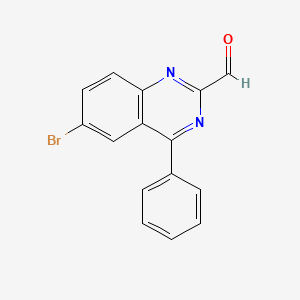
Phenoxyacetic Acid Magnesium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyacetic Acid Magnesium Salt is a chemical compound with the molecular formula C16H14MgO6 and a molecular weight of 326.58 g/mol . It is derived from phenoxyacetic acid, which is an O-phenyl derivative of glycolic acid . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Vorbereitungsmethoden
The synthesis of Phenoxyacetic Acid Magnesium Salt typically involves the reaction of phenoxyacetic acid with a magnesium source. One common method is to react phenoxyacetic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete dissolution and reaction of the reactants. The resulting solution is then filtered and evaporated to obtain the crystalline salt.
For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Analyse Chemischer Reaktionen
Phenoxyacetic Acid Magnesium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or diethyl ether, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenoxyacetic Acid Magnesium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in studies related to plant growth regulation and herbicide development.
Wirkmechanismus
The mechanism of action of Phenoxyacetic Acid Magnesium Salt involves its interaction with various molecular targets. In biological systems, it can act as a plant growth regulator by mimicking natural auxins, which are plant hormones that regulate growth and development. The compound can bind to auxin receptors and activate signaling pathways that promote cell elongation and division.
In medicinal applications, its derivatives can exert antibacterial effects by disrupting bacterial cell walls or interfering with essential metabolic processes. The exact molecular targets and pathways involved depend on the specific derivative and its chemical structure.
Vergleich Mit ähnlichen Verbindungen
Phenoxyacetic Acid Magnesium Salt can be compared with other similar compounds such as:
Phenoxyacetic Acid: The parent compound, which is used in the synthesis of various derivatives and has applications as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide that is more potent and has a broader spectrum of activity compared to phenoxyacetic acid.
4-Chlorophenoxyacetic Acid: Another herbicide with similar applications but different chemical properties and efficacy.
This compound is unique due to its specific magnesium salt form, which can offer different solubility and reactivity properties compared to its parent compound and other derivatives.
Eigenschaften
Molekularformel |
C16H14MgO6 |
|---|---|
Molekulargewicht |
326.58 g/mol |
IUPAC-Name |
magnesium;2-phenoxyacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-8(10)6-11-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
MSJDFXKLRNAZFM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)



![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)


